molecular formula C15H23NO3 B11719636 Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- CAS No. 918548-71-7

Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-

Cat. No.: B11719636
CAS No.: 918548-71-7
M. Wt: 265.35 g/mol
InChI Key: IODVSXBTYPKSLL-SNVBAGLBSA-N
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Description

Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-: is a complex organic compound with a unique structure that includes a benzamide core substituted with a tert-butyl group, a hydroxypropyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with tert-butylamine to form the corresponding imine, followed by reduction to the amine. This amine is then acylated with an appropriate acid chloride to form the benzamide. The hydroxypropyl and methoxy groups are introduced through subsequent reactions involving selective functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Benzamide, N-(1,1-dimethylethyl)-3-hydroxy-5-nitro-
  • Benzamide, N-(1,1-dimethylethyl)-N-hydroxy-4-methoxy-
  • Benzamide, N-(1,1-dimethylethyl)-4-formyl-

Comparison: Compared to these similar compounds, Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- is unique due to the presence of the hydroxypropyl group, which significantly influences its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

918548-71-7

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-tert-butyl-2-[(2R)-2-hydroxypropyl]-6-methoxybenzamide

InChI

InChI=1S/C15H23NO3/c1-10(17)9-11-7-6-8-12(19-5)13(11)14(18)16-15(2,3)4/h6-8,10,17H,9H2,1-5H3,(H,16,18)/t10-/m1/s1

InChI Key

IODVSXBTYPKSLL-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O

Canonical SMILES

CC(CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O

Origin of Product

United States

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